

Application Notes and Protocols for In Vitro Efficacy Testing of Quinofumelin

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Compound of Interest

Compound Name: Quinofumelin

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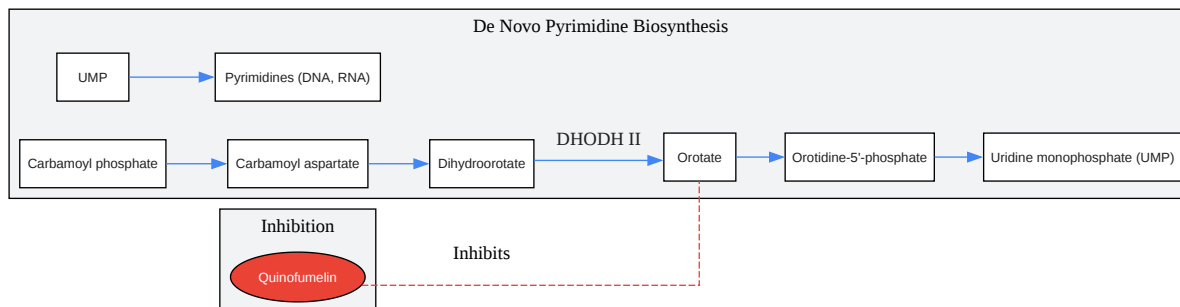
Introduction

Quinofumelin is a novel quinoline fungicide that has demonstrated significant antifungal activity against a range of plant pathogens.[1][2] Its unique mode of action involves the specific inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components in fungi.[5] The specific target of **Quinofumelin** is the Class II DHODH (DHODH II), making it a promising candidate for managing fungicide resistance.[3][6]

These application notes provide detailed protocols for in vitro assays to determine the efficacy of **Quinofumelin**. The described methods include mycelial growth inhibition assays, direct enzyme inhibition assays targeting DHODH II, and recovery assays to confirm the mode of action.

Signaling Pathway of Quinofumelin's Action

Quinofumelin exerts its antifungal effect by interrupting the de novo pyrimidine biosynthesis pathway. It specifically inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH II), which catalyzes the oxidation of dihydroorotate to orotate.[3][6] This blockage leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the cessation of fungal growth and cell death.[5]



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Caption: **Quinofumelin**'s inhibitory action on the de novo pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Quinofumelin** against various fungal pathogens.

Table 1: DHODH II Enzyme Inhibition

Fungal Species	IC50 (nM)	Reference
Pyricularia oryzae	2.8	[3][6]

Table 2: Mycelial Growth and Spore Germination Inhibition

Fungal Species	Assay Type	Average EC50 (µg/mL)	Reference
Fusarium graminearum	Mycelial Growth	0.019 ± 0.007	[7][8]
Fusarium graminearum	Spore Germination	0.087 ± 0.024	[7][8]
Sclerotinia sclerotiorum	Mycelial Growth	0.0016 - 0.1600	[9]

Table 3: Binding Affinity

Protein	Ligand	Dissociation Constant (Kd)	Method	Reference
FgDHODHII	Quinofumelin	0.471 ± 0.268 µM	Microscale Thermophoresis (MST)	[1][10]
FgDHODHII	Quinofumelin	6.606 x 10 ⁻⁶ M	Surface Plasmon Resonance (SPR)	[1]

Experimental Protocols

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the concentration of **Quinofumelin** that inhibits the mycelial growth of a fungus.[11][12]

Materials:

- Pure culture of the target fungus
- Potato Dextrose Agar (PDA) or other suitable minimal medium[3]

- **Quinofumelin** stock solution (in a suitable solvent like DMSO)
- Sterile Petri dishes (9 cm)
- Sterile cork borer (5 mm)
- Incubator

Workflow:

Caption: Workflow for the mycelial growth inhibition assay.

Procedure:

- Prepare the growth medium (e.g., PDA) and sterilize it by autoclaving.
- Cool the medium to approximately 50-60°C.
- Add the appropriate volume of **Quinofumelin** stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
- Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
- Using a sterile cork borer, take a 5 mm plug of actively growing mycelium from the edge of a fresh fungal culture.
- Place the mycelial plug, mycelium-side down, in the center of each agar plate.
- Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate has reached a significant portion of the plate.
- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the percentage of mycelial growth inhibition using the following formula:
 - % Inhibition = $[(C - T) / C] \times 100$
 - Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.

- Determine the EC50 value (the concentration of **Quinofumelin** that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the **Quinofumelin** concentration.

Dihydroorotate Dehydrogenase (DHODH) II Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of **Quinofumelin** on the activity of the DHODH II enzyme.^[3]

Materials:

- Purified DHODH II enzyme from the target fungus
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
- Dihydroorotate (substrate)
- Electron acceptor (e.g., 2,6-dichloroindophenol [DCIP] or Coenzyme Q)
- **Quinofumelin** solutions at various concentrations
- Microplate reader

Workflow:

Caption: Workflow for the DHODH II enzyme inhibition assay.

Procedure:

- Prepare a reaction mixture in a microplate well containing the assay buffer, a known concentration of purified DHODH II enzyme, and varying concentrations of **Quinofumelin**. Include a control with no **Quinofumelin**.
- Pre-incubate the mixture at a specific temperature for a set amount of time to allow for the binding of the inhibitor to the enzyme.

- Initiate the enzymatic reaction by adding the substrate, dihydroorotate, and the electron acceptor.
- Immediately monitor the reaction kinetics by measuring the change in absorbance of the electron acceptor at a specific wavelength using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
- Calculate the initial velocity of the reaction for each **Quinofumelin** concentration.
- Determine the percentage of enzyme inhibition for each concentration relative to the control.
- Calculate the IC50 value (the concentration of **Quinofumelin** that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the **Quinofumelin** concentration.

Recovery Assay (Mode of Action Confirmation)

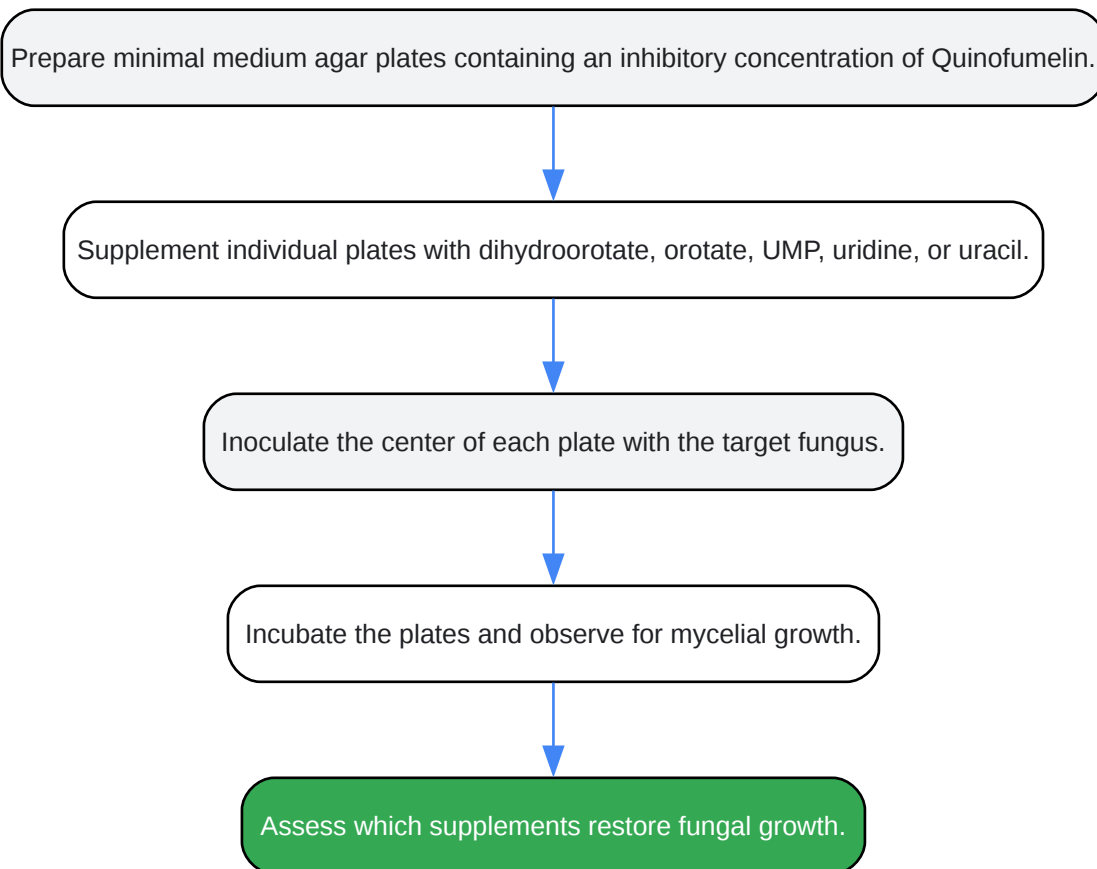
This assay confirms that **Quinofumelin**'s inhibitory effect is due to the disruption of the pyrimidine biosynthesis pathway. The growth inhibition caused by **Quinofumelin** can be reversed by supplementing the medium with downstream products of the DHODH-catalyzed reaction.^{[3][5]}

Materials:

- Minimal medium agar plates
- **Quinofumelin** at an inhibitory concentration (e.g., near EC90)
- Sterile stock solutions of:
 - Dihydroorotate
 - Orotate
 - Uridine monophosphate (UMP)^[2]
 - Uridine^[2]

- Uracil[2]
- Target fungal culture

Workflow:



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Caption: Workflow for the recovery assay.

Procedure:

- Prepare a minimal medium and add **Quinofumelin** at a concentration known to cause significant mycelial growth inhibition (e.g., EC90).
- Divide the medium into several flasks and supplement each with one of the following: dihydroorotate, orotate, UMP, uridine, or uracil to a final concentration (e.g., 50 ppm).[3]

Include a control plate with **Quinofumelin** but no supplement, and a control plate with no **Quinofumelin** or supplements.

- Pour the supplemented and control media into sterile Petri dishes.
- Inoculate the center of each plate with a mycelial plug of the target fungus.
- Incubate the plates under optimal growth conditions.
- Observe and record the mycelial growth on each plate.

Expected Results:

- No Growth or Strong Inhibition: On plates containing **Quinofumelin** alone and on plates supplemented with dihydroorotate.[3][5]
- Restored Growth: On plates supplemented with orotate, UMP, uridine, or uracil, as these compounds bypass the metabolic block caused by **Quinofumelin**. [2][3] This confirms that the target of **Quinofumelin** is DHODH or an upstream step in the orotate synthesis pathway.

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